molecular formula C5H7N5 B1357122 1-(Pyrimidin-2-yl)guanidine CAS No. 90585-97-0

1-(Pyrimidin-2-yl)guanidine

Cat. No.: B1357122
CAS No.: 90585-97-0
M. Wt: 137.14 g/mol
InChI Key: FRQBQBUHPNYTGS-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)guanidine is a compound that features a guanidine group attached to a pyrimidine ring. Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Guanidine is a functional group known for its high basicity and ability to form hydrogen bonds. The combination of these two groups in this compound makes it a compound of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(Pyrimidin-2-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common synthetic routes include:

Industrial production methods often involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and yield.

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)guanidine involves its interaction with molecular targets in biological systems. The guanidine group enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in treating conditions associated with muscle weakness and fatigue.

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)guanidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both pyrimidine and guanidine, making it versatile in various applications.

Properties

IUPAC Name

2-pyrimidin-2-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5/c6-4(7)10-5-8-2-1-3-9-5/h1-3H,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQBQBUHPNYTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482590
Record name 1-(Pyrimidin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90585-97-0
Record name 1-(Pyrimidin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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